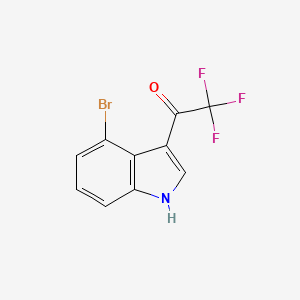

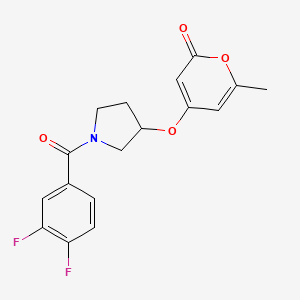

![molecular formula C25H22FN3O2 B2363589 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 848726-91-0](/img/structure/B2363589.png)

4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available resources, benzimidazole derivatives can be synthesized through various methods . For instance, one method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get a related compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole core attached to a 4-fluorobenzyl group and a 3-methoxyphenyl group . The exact 3D conformer or 2D structure is not provided in the available resources .Aplicaciones Científicas De Investigación

Molecular Stabilities and Anti-Cancer Properties

- Context: A detailed study of the molecular properties and potential anti-cancer activities of benzimidazole derivatives, including compounds similar to 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one, was conducted using density functional theory and molecular docking.

- Findings: These compounds demonstrated stable molecular states and exhibited potential anti-cancer activity through interactions with the EGFR binding pocket (Karayel, 2021).

Anti-Alzheimer's Potential

- Context: Benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives, related to the chemical structure , were synthesized and evaluated for their potential in treating Alzheimer's disease.

- Findings: Certain compounds showed significant promise as anti-Alzheimer's agents, with profiles comparable to the drug donepezil (Gupta et al., 2020).

Poly(ADP-ribose) Polymerase Inhibitors

- Context: Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors, similar to the compound , was conducted for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors.

- Findings: These inhibitors showed excellent potency against PARP-1 enzyme and displayed potential as anti-cancer agents (Penning et al., 2010).

Antimicrobial and Antioxidant Activities

- Context: A series of benzimidazole derivatives, related to the compound of interest, were synthesized and evaluated for their antimicrobial and antioxidant activities.

- Findings: These compounds showed effectiveness against both Gram-positive and Gram-negative bacteria and displayed notable antioxidant activities (Menteşe et al., 2015).

Chemical Transformations and Synthesis

- Context: The study focused on the chemical transformations of benzimidazole derivatives, including compounds structurally similar to the one .

- Findings: The research demonstrated the possibility of synthesizing a wide range of benzimidazoles with diverse biological activities (Vaickelionienė et al., 2012).

Antimicrobial Evaluation

- Context: Novel benzimidazole derivatives were synthesized and evaluated for their antimicrobial properties.

- Findings: Some of these compounds exhibited strong antibacterial activity, notably against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) (Kuş et al., 2009).

Mycobacterium tuberculosis GyrB Inhibitors

- Context: A series of thiazole-aminopiperidine hybrid analogues, structurally related to the compound , were synthesized as potential inhibitors of Mycobacterium tuberculosis GyrB.

- Findings: One of the compounds showed promising activity against Mycobacterium smegmatis GyrB and inhibited Mycobacterium tuberculosis DNA gyrase (Jeankumar et al., 2013).

Propiedades

IUPAC Name |

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECSJLUFFPOTMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

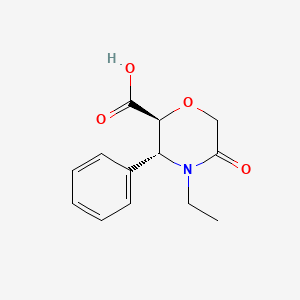

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)

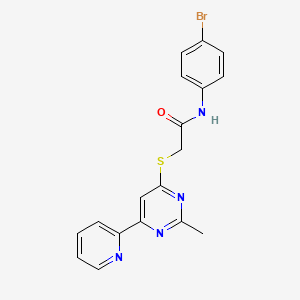

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363518.png)

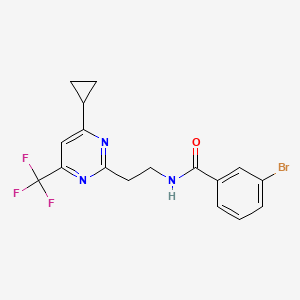

![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)

![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)